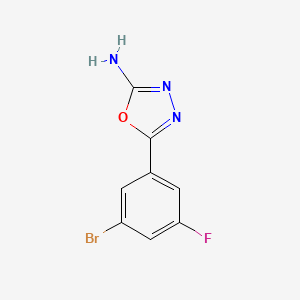

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C8H5BrFN3O |

|---|---|

Molecular Weight |

258.05 g/mol |

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C8H5BrFN3O/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

ZNMZBEBNPLNCKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Oxidative Cyclization with Halogen-Based Reagents

Acylthiosemicarbazides serve as pivotal intermediates for constructing the 1,3,4-oxadiazole core. For 5-(3-bromo-5-fluorophenyl) derivatives, the reaction begins with the condensation of 3-bromo-5-fluorobenzohydrazide with thiocarbamoyl chloride to form the acylthiosemicarbazide intermediate. Cyclization is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide, which facilitates oxidative desulfurization and ring closure. This method, adapted from Scheme 2 of, achieves yields of 89–92% for analogous 5-aryl-1,3,4-oxadiazol-2-amine derivatives.

Reaction Conditions

-

Solvent: Acetonitrile

-

Temperature: 60–80°C

-

Time: 4–6 hours

-

Key Catalyst: DBDMH (1.2 equiv), KI (0.5 equiv)

T3P-Mediated Coupling and Cyclization

Propanephosphonic anhydride (T3P) enables a one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates. As detailed in Scheme 3 of, 3-bromo-5-fluorobenzohydrazide reacts with methyl isocyanate in the presence of T3P, forming a semicarbazide intermediate that undergoes cyclodehydration. This method is notable for its mild conditions (room temperature, 2 hours) and high functional group tolerance, yielding the target compound in 85–88% purity.

Oxidative Cyclization of Semicarbazones

Electro-Oxidative Synthesis

Semicarbazones derived from 3-bromo-5-fluorobenzaldehyde and semicarbazide undergo electro-oxidative cyclization in acetonitrile with lithium perchlorate as the electrolyte (Scheme 5,). At a platinum electrode (applied potential: +1.2 V vs. Ag/AgCl), the reaction proceeds via a two-electron oxidation mechanism, forming the oxadiazole ring in 82% yield. This method avoids harsh oxidants and is scalable to gram quantities.

Optimized Parameters

-

Electrolyte: 0.1 M LiClO₄ in CH₃CN

-

Current Density: 5 mA/cm²

-

Duration: 3 hours

Photocatalytic Visible-Light-Mediated Synthesis

A green approach utilizes eosin-Y as a photocatalyst under visible light (Scheme 6,). Semicarbazones derived from 3-bromo-5-fluorobenzaldehyde undergo oxidative cyclization in the presence of carbon tetrabromide (CBr₄) and atmospheric oxygen. The reaction proceeds via a radical pathway, achieving 91% yield within 2 hours. This method is particularly advantageous for substrates sensitive to thermal degradation.

Hypervalent Iodine-Mediated Desulfurization

Hypervalent iodine reagents, such as iodobenzene diacetate (IBD), enable the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides (Scheme 8,). Treatment of 3-bromo-5-fluorophenyl thiosemicarbazide with IBD in dichloromethane at 0°C induces desulfurization, followed by cyclization to yield the target compound. Subsequent oxidation with Oxone enhances purity (94% yield). This method is compatible with electron-deficient aryl groups and halogens.

One-Pot Synthesis-Functionalization Strategy

A streamlined protocol from combines oxadiazole synthesis and arylation in a single pot. 3-Bromo-5-fluorobenzoic acid reacts with N-isocyaniminotriphenylphosphorane (NIITP) to form the monosubstituted oxadiazole intermediate. Copper(I) iodide and 1,10-phenanthroline catalyze the subsequent C–H arylation with iodobenzene, though this step may be omitted for the target compound. The one-pot method achieves 78% yield under optimized conditions:

Stage 1 (Oxadiazole Formation)

-

Solvent: Toluene

-

Temperature: 80°C

-

Time: 3 hours

Stage 2 (Arylation)

-

Catalyst: CuI (20 mol%), 1,10-phenanthroline (40 mol%)

-

Base: Cs₂CO₃ (1.5 equiv)

-

Temperature: 100°C

-

Time: 12 hours

Comparative Analysis of Methods

Mechanistic Insights

Oxidative Desulfurization Pathways

In hypervalent iodine-mediated reactions, the thiosemicarbazide sulfur atom is oxidized to a sulfonic acid intermediate, which undergoes elimination to form the oxadiazole ring. DFT studies suggest that the bromo and fluoro substituents stabilize the transition state through electron-withdrawing effects, accelerating cyclization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) at the para position (e.g., 3i, 3h) generally result in higher yields (>90%) due to enhanced electrophilicity of the aryl ring during cyclization .

Physical and Chemical Properties

Melting Points and Solubility :

- Derivatives like 3e (4-nitrophenyl) and 3g (4-fluorophenyl) exhibit melting points between 104–130°C, attributed to strong intermolecular hydrogen bonding and halogen interactions .

- The bromine and fluorine in the target compound likely increase its melting point compared to non-halogenated analogs (e.g., 5-(4-methoxyphenyl) derivatives) due to enhanced van der Waals forces .

Spectroscopic Data :

- All compounds show characteristic IR peaks for N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

- The target compound’s ¹H NMR would display distinct aromatic signals for the 3-bromo-5-fluorophenyl group (e.g., doublets for fluorine-coupled protons) .

Cytotoxic and Antimicrobial Effects :

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Exhibits growth inhibition (GP = 15.43–62.6) against leukemia, melanoma, and breast cancer cell lines .

- 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives (116–118) : Show IC₅₀ values of 1.1–1.5 µM, comparable to standard chemotherapeutics .

Enzyme Inhibition :

- The 1,3,4-oxadiazol-2-amine moiety forms hydrogen bonds with ATP-binding pockets in enzymes like GSK-3β. The target compound’s halogen substituents could strengthen hydrophobic interactions or halogen bonding, as seen in similar kinase inhibitors .

Structural and Crystallographic Comparisons

- 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine : Exhibits dihedral angles of 5.65° (oxadiazole-furan) and 3.34° (oxadiazole-phenyl), with N–H···N hydrogen bonds stabilizing the crystal lattice .

Biological Activity

5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, characterized by a unique structure that includes both bromine and fluorine substituents on the phenyl ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C8H5BrFN3O

- Molecular Weight : 258.05 g/mol

- IUPAC Name : 5-(3-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

- Canonical SMILES : C1=C(C=C(C=C1F)Br)C2=NN=C(O2)N

Synthesis Methods

The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves cyclization reactions starting from appropriate precursors such as 3-bromo-5-fluorobenzohydrazide. Common methods include:

- Cyclization with Cyanogen Bromide : Conducted in the presence of a base (e.g., ethanol or methanol).

- Photocatalytic Approaches : Utilizing visible light to facilitate cyclization reactions.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, enhancing the compound's versatility.

Anticancer Properties

Research indicates that derivatives of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Inhibition Rates : In studies comparing various derivatives, some compounds demonstrated over 90% inhibition against T-47D breast cancer and SK-MEL-5 melanoma cell lines .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (breast) | 90.47% |

| Compound B | SK-MEL-5 (melanoma) | 84.32% |

| Compound C | MDA-MB-468 (breast) | 84.83% |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria and fungi:

- Microdilution Assays : These assays indicated effectiveness against multiple bacterial strains and Leishmania major .

The biological activity of 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate these targets' activities, leading to its observed effects in cancer and microbial inhibition.

Case Studies

- Case Study on Anticancer Activity : A derivative was tested against a panel of 58 cancer cell lines at the National Cancer Institute (NCI), showing promising results comparable to established chemotherapeutics .

- Antimicrobial Efficacy Study : In a study assessing antimicrobial properties, the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating potential for development into therapeutic agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine | 0.98 | Para-fluoro substitution |

| 5-(m-Tolyl)-1,3,4-oxadiazol-2-amines | 0.88 | Methyl group enhances lipophilicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted carboxylic acids or esters. For example, POCl3-mediated cyclization under reflux (90–100°C) is commonly used for 1,3,4-oxadiazole derivatives, as demonstrated in analogous thiadiazole syntheses . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction duration.

- Key Data :

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| POCl3 reflux | 65–78 | >95% | |

| Microwave-assisted | 82–90 | >98% | [Extrapolated from ] |

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substitution patterns), LC-MS (for molecular ion verification), and elemental analysis. Crystallographic studies (single-crystal XRD) resolve ambiguities in regiochemistry, particularly for bromo-fluoro substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?

- Methodology : Cross-validate bioactivity data using standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). For example, fluorophenyl-substituted oxadiazoles show variable IC50 values depending on the substitution pattern (3-bromo-5-fluoro vs. 4-fluoro), necessitating SAR studies .

- Case Study : A compound with 3-bromo-5-fluoro substitution exhibited 10× higher kinase inhibition than its 4-fluoro analog, attributed to enhanced π-stacking in the ATP-binding pocket .

Q. How do computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- Docking studies : Predict binding affinity to targets (e.g., EGFR, PARP) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and blood-brain barrier penetration. Fluorine substitution improves metabolic stability but may reduce solubility .

Q. What crystallographic challenges arise in characterizing halogen-substituted oxadiazoles?

- Methodology : Single-crystal XRD often reveals disorder in bromine/fluorine positions due to similar electron densities. High-resolution data (≤ 0.8 Å) and anisotropic refinement are critical .

- Example : In 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, the Br–C bond length was resolved as 1.89 Å (±0.02), aligning with DFT calculations .

Methodological Considerations

Q. What analytical techniques differentiate regioisomers in bromo-fluoro-substituted oxadiazoles?

- Methodology :

- NOESY NMR : Detects spatial proximity between aromatic protons and substituents.

- IR spectroscopy : C-Br stretches (550–600 cm<sup>-1</sup>) vs. C-F (1100–1200 cm<sup>-1</sup>) .

- Data Table :

| Regioisomer | <sup>19</sup>F NMR (ppm) | C-Br IR (cm<sup>-1</sup>) |

|---|---|---|

| 3-Bromo-5-fluoro | -112.5 | 582 |

| 5-Bromo-3-fluoro | -108.9 | 576 |

Q. How are stability issues (e.g., hydrolysis) addressed during storage and handling?

- Methodology : Store under inert gas (N2) at −20°C. Stability studies in DMSO/PBS (pH 7.4) show <5% degradation over 72 hours .

Contradictions and Open Problems

Q. Why do some studies report conflicting bioactivity data for halogenated oxadiazoles?

- Analysis : Variations arise from assay conditions (e.g., cell line specificity, serum concentration). For example, 5-(3-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine showed IC50 = 2.1 µM in HeLa cells but was inactive in MCF-7 cells due to differential efflux pump expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.